

Application Notes: GLP-1R Agonist 26 for In Vitro Glucose Uptake Assays

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Compound of Interest

Compound Name: GLP-1R agonist 26

Cat. No.: B15569505

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol and supporting information for the use of **GLP-1R Agonist 26**, a small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), in cell-based glucose uptake assays.

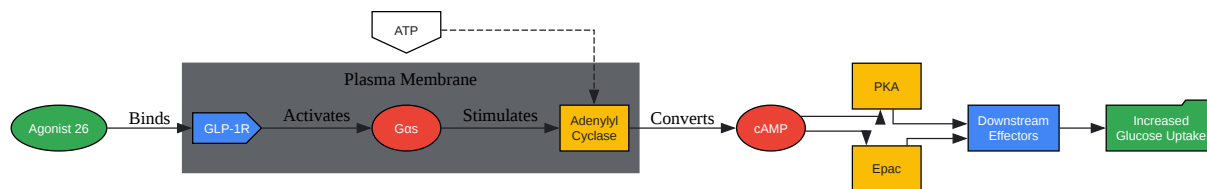
Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. Its receptor, GLP-1R, is a well-validated therapeutic target for type 2 diabetes and obesity.[1][2] Activation of GLP-1R on pancreatic β -cells stimulates glucose-dependent insulin secretion.[3][4] Furthermore, GLP-1R signaling is associated with delayed gastric emptying, reduced glucagon secretion, and appetite suppression.[4][5]

The development of small-molecule, orally bioavailable GLP-1R agonists represents a significant advancement over injectable peptide-based therapies.[6][7][8] "Agonist 26" refers to a specific, potent small-molecule agonist identified in medicinal chemistry campaigns. This document outlines the application of Agonist 26 for stimulating and measuring glucose uptake in relevant cell models, a key functional endpoint for assessing agonist efficacy. The primary method described utilizes the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose).[9]

GLP-1R Signaling Pathway

Upon binding of an agonist like GLP-1 or Agonist 26, the GLP-1R, a Class B G protein-coupled receptor (GPCR), undergoes a conformational change. This primarily activates the G α s subunit of the associated heterotrimeric G protein.[10][11] Activated G α s stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[3][11] The subsequent increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[11][12] In pancreatic β -cells, this cascade ultimately leads to enhanced insulin exocytosis.[3] In peripheral tissues like skeletal muscle and adipose tissue, GLP-1R activation can contribute to increased glucose uptake, although the direct mechanisms are still under investigation and may be secondary to insulin secretion.



Day 1: Cell Seeding

Seed L6 cells in
96-well plate

Differentiate myoblasts
to myotubes (if required)

Day 2/3: Assay

Wash & Starve cells
in serum-free medium
(e.g., 2-4 hours)

Treat with Agonist 26,
Insulin (control), or Vehicle
(e.g., 30 min)

Add 2-NBDG fluorescent
glucose analog
(e.g., 100 μ M for 30-60 min)

Readout

Terminate uptake by washing
with ice-cold PBS

Measure fluorescence
(Ex: 485 nm, Em: 535 nm)

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